2-Pentenal

説明

特性

CAS番号 |

1576-87-0 |

|---|---|

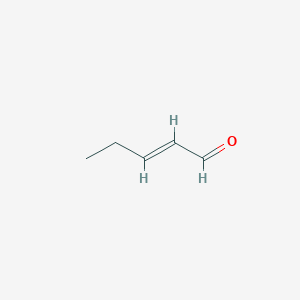

分子式 |

C5H8O |

分子量 |

84.12 g/mol |

IUPAC名 |

pent-2-enal |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |

InChIキー |

DTCCTIQRPGSLPT-UHFFFAOYSA-N |

異性体SMILES |

CC/C=C/C=O |

正規SMILES |

CCC=CC=O |

密度 |

0.850-0.856 (21°) |

他のCAS番号 |

1576-87-0 31424-04-1 764-39-6 |

物理的記述 |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |

ピクトグラム |

Flammable; Acute Toxic; Irritant; Environmental Hazard |

溶解性 |

Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |

同義語 |

2-pentenal 2-pentenal, (E)-isomer pent-2-enal |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Pentenal

This technical guide provides a comprehensive overview of (E)-2-Pentenal, a significant alpha,beta-unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, and relevant experimental protocols.

Core Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each compound has a unique and unambiguous name.

The official IUPAC name for the compound with the common name (E)-2-Pentenal is (E)-pent-2-enal [1]. The "(E)" designation specifies the stereochemistry of the double bond between the second and third carbon atoms, indicating that the higher priority groups on each carbon are on opposite sides of the double bond.

In addition to its systematic IUPAC name, (E)-2-Pentenal is known by a variety of synonyms in scientific literature and commercial databases. These alternative names are crucial for comprehensive literature searches and material procurement.

-

trans-2-Pentenal

-

(2E)-2-Pentenal

-

trans-2-Penten-1-al

-

(E)-Pent-2-enal

-

2-(E)-Pentenal

-

beta-ethylacrolein

Physicochemical Properties

A thorough understanding of the physicochemical properties of (E)-2-Pentenal is essential for its application in research and development, including its handling, storage, and use in experimental setups. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C5H8O | - | [1][2] |

| Molecular Weight | 84.12 | g/mol | [1][2][3] |

| CAS Registry Number | 1576-87-0 | - | [1][2] |

| Appearance | Colourless to Light Yellow Liquid | - | [3] |

| Boiling Point | 80-81 (at 160 mmHg) | °C | |

| Density | 0.86 | g/mL at 25 °C | |

| Refractive Index | 1.440-1.446 (at 20 °C) | - | |

| Water Solubility | 16.2 | g/L (Predicted) | [4] |

| logP | 1.25 (Predicted) | - | [4] |

Experimental Protocols

The synthesis and reactions of (E)-2-Pentenal are of significant interest in various chemical and biological studies. Below is a detailed methodology for a representative experimental protocol.

Synthesis of (E)-2-Pentenal via Aldol Condensation

A common and effective method for the synthesis of α,β-unsaturated aldehydes such as (E)-2-Pentenal is the aldol condensation of a suitable aldehyde and subsequent dehydration. This protocol is based on established methodologies for similar compounds[5].

Materials:

-

Propanal

-

Acetaldehyde

-

Sodium hydroxide (NaOH) solution (10%)

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of sodium hydroxide (10%) is prepared and cooled in an ice bath.

-

Equimolar amounts of propanal and acetaldehyde are mixed in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

The cold sodium hydroxide solution is added dropwise to the aldehyde mixture with continuous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the completion of the condensation reaction.

-

The reaction mixture is then neutralized with dilute hydrochloric acid.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with water and then with a saturated brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield (E)-2-Pentenal. The fraction boiling at 80-81 °C at 160 mmHg is collected.

Signaling Pathways and Experimental Workflows

(E)-2-Pentenal, as an atmospheric volatile organic compound, undergoes degradation through various chemical reactions. One of the primary degradation pathways in the troposphere is its reaction with hydroxyl (OH) radicals[6]. The following diagram illustrates this initial step in its atmospheric degradation.

Caption: Atmospheric degradation of (E)-2-Pentenal by hydroxyl radical.

This guide provides a foundational understanding of (E)-2-Pentenal for scientific and research applications. The presented data and protocols are intended to facilitate further investigation and application of this compound.

References

- 1. (E)-2-Pentenal | C5H8O | CID 5364752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentenal, (E)- [webbook.nist.gov]

- 3. (E)-2-Pentenal | CymitQuimica [cymitquimica.com]

- 4. Showing Compound (E)-2-Pentenal (FDB008234) - FooDB [foodb.ca]

- 5. imreblank.ch [imreblank.ch]

- 6. Rate coefficients for the reaction of OH with (E)-2-pentenal, (E)-2-hexenal, and (E)-2-heptenal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2-Pentenal CAS number and molecular weight

This technical guide provides essential information on 2-Pentenal, including its chemical identifiers and molecular data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document also outlines a representative experimental protocol for the synthesis of related α,β-unsaturated aldehydes and presents a visual workflow for this process.

Physicochemical Properties of this compound Isomers

This compound is an organic compound with the molecular formula C₅H₈O. It exists as different stereoisomers, primarily the (E)- and (Z)-isomers, also referred to as trans- and cis-isomers, respectively. The properties of these isomers can vary, and it is crucial to distinguish between them in a research and development context. A summary of the key identifiers for these isomers is provided below.

| Property | This compound (Isomer Mixture/Unspecified) | (E)-2-Pentenal (trans) | (Z)-2-Pentenal (cis) |

| CAS Number | 764-39-6[1] | 1576-87-0[2][3] | 1576-86-9[4][5][6][7] |

| Molecular Weight | 84.12 g/mol [1] | 84.12 g/mol or 84.1164 g/mol [2][3] | 84.12 g/mol or 84.1164 g/mol [5][7][8] |

| Synonyms | Pent-2-enal[9] | trans-2-Pentenal, 2-Ethylacrylic aldehyde | cis-2-Pentenal[5] |

Experimental Protocols: Synthesis of α,β-Unsaturated Aldehydes

The synthesis of α,β-unsaturated aldehydes such as this compound and its derivatives is commonly achieved through an aldol condensation reaction. This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which then dehydrates to give the α,β-unsaturated product.

Protocol: Base-Catalyzed Aldol Condensation for the Synthesis of 2-Methyl-2-Pentenal

This protocol is a representative example of the synthesis of an α,β-unsaturated aldehyde, specifically 2-methyl-2-pentenal, through the self-condensation of propionaldehyde using an anion exchange resin as the catalyst.[10]

Materials:

-

Propionaldehyde

-

Anion exchange resin (catalyst)

-

Benzene (solvent)

-

Water

-

Organic acid (for neutralization, if needed)

Procedure:

-

Reaction Setup: In a reaction vessel, combine propionaldehyde and the anion exchange resin. For example, a molar ratio of 20 mmol of propionaldehyde to 10 mmol of anion exchange resin can be used.[10]

-

Solvent Addition: Add a suitable solvent, such as 5 mL of benzene, to the reaction mixture.[10]

-

Reaction Conditions: Stir the mixture at a controlled temperature, for instance, 30°C, for a duration of 2 hours.[10]

-

Work-up: After the reaction is complete, the mixture is washed with water to remove the catalyst and any water-soluble byproducts. If necessary, an organic acid can be used to neutralize the mixture before washing.

-

Product Isolation: The organic layer containing the product, 2-methyl-2-pentenal, is separated. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by distillation to obtain high-purity 2-methyl-2-pentenal.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the synthesis and potential biological screening of this compound and related compounds.

Caption: Workflow for the synthesis of 2-methyl-2-pentenal.

References

- 1. This compound | C5H8O | CID 12993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (E)- [webbook.nist.gov]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. (Z)-2-pentenal [flavscents.com]

- 5. (Z)-2-pentenal [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (Z)-2-Pentenal | C5H8O | CID 12365893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-2-pentenal (CAS 1576-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

2-Pentenal: A Comprehensive Technical Guide to its Synthesis and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-pentenal, a reactive α,β-unsaturated aldehyde with significance in flavor chemistry, atmospheric science, and as a potential synthon in drug development. This document details its synthesis through various chemical routes, its natural occurrence in the biosphere, and the analytical methodologies for its detection and quantification.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways in organic chemistry. The primary methods include the oxidation of the corresponding alcohol, 2-penten-1-ol, and olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions. While the aldol condensation of propanal is a common method for producing α,β-unsaturated aldehydes, it predominantly yields the branched isomer, 2-methyl-2-pentenal.

Oxidation of 2-Penten-1-ol

A reliable method for the synthesis of this compound is the oxidation of its corresponding alcohol, 2-penten-1-ol. Several oxidation reagents can be employed, with the choice often depending on the desired scale and sensitivity of the substrate to reaction conditions.

Table 1: Comparison of Common Oxidation Methods for Primary Allylic Alcohols

| Oxidation Method | Reagent(s) | Typical Yield Range (%) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85 - 95 |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 80 - 95 |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 75 - 90 |

Experimental Protocol: Oxidation of 2-Penten-1-ol using Dess-Martin Periodinane (DMP)

This protocol describes a mild and efficient method for the oxidation of 2-penten-1-ol to this compound.

Materials:

-

2-Penten-1-ol (1.0 equivalent)

-

Dess-Martin Periodinane (1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-penten-1-ol in anhydrous dichloromethane (approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Shake the funnel vigorously until the layers become clear. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel or by distillation.[1]

Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions provide powerful methods for the formation of the carbon-carbon double bond in this compound from smaller precursor molecules. These reactions involve the coupling of a phosphorus ylide or a phosphonate carbanion with an aldehyde.

1.2.1. Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[2][3][4][5] For the synthesis of this compound, propanal can be reacted with a triphenylphosphonium ylide derived from a haloethane. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide.[2][3] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of (Z)-alkenes.[6]

1.2.2. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[7][8][9][10][11] This method typically favors the formation of (E)-alkenes and offers the advantage that the dialkylphosphate byproduct is water-soluble, simplifying purification.[7][9][10] For the synthesis of (E)-2-pentenal, a phosphonate ester is deprotonated with a base to form a nucleophilic carbanion, which then reacts with propanal.

Natural Occurrence of this compound

(E)-2-Pentenal is a naturally occurring volatile organic compound found in a wide variety of plants and food products, where it contributes to their characteristic aroma profiles. It is often associated with "green" and "fruity" notes.

Table 2: Selected Natural Sources of (E)-2-Pentenal

| Source Category | Specific Examples | Quantitative Data |

| Fruits | Tomato, Cherry Tomato, Corn | Expected but not quantified in some studies.[12][13][14][15][16] |

| Vegetables | Cabbage, Green Bean | Detected, but not quantified in several studies.[3] |

| Oils | Virgin Olive Oil | Present as a flavor volatile. The total concentration of volatile compounds in extra virgin olive oil can be around 782 ppmv, though the specific concentration of this compound is not detailed.[12][17][18] |

| Beverages | Herbal Tea, Red Tea | Detected, but not quantified.[3] |

| Other | Sardine, Breakfast Cereals | Identified as a flavor volatile.[3][18] |

Biosynthesis of this compound

In plants, this compound is part of a group of compounds known as pentyl leaf volatiles (PLVs). Its biosynthesis is linked to the lipoxygenase (LOX) pathway, which is involved in plant defense and response to stress. The immediate precursor to this compound is 2-pentenol. The conversion of (2Z)-pentenol can lead to the formation of both (2Z)-pentenal and (2E)-pentenal. This oxidation can be catalyzed by alcohol dehydrogenases (ADHs) or can occur non-enzymatically.

Analytical Methodologies

The detection and quantification of this compound, particularly from complex natural matrices, are typically performed using chromatographic techniques coupled with mass spectrometry. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like this compound in food and plant samples.

Experimental Protocol: Analysis of this compound in Plant Volatiles by HS-SPME-GC-MS

This protocol provides a general workflow for the extraction and analysis of this compound from a plant matrix.

Materials and Equipment:

-

Plant sample (e.g., tomato fruit, olive oil)

-

20 mL glass vials with PTFE/silicone septa

-

SPME device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 4-methyl-2-pentanol)

Procedure:

-

Sample Preparation:

-

Accurately weigh a representative amount of the homogenized plant material (e.g., 2-5 g) into a 20 mL glass vial.

-

For liquid samples like olive oil, accurately weigh the sample (e.g., 1.9 g) into the vial.

-

Add a known amount of the internal standard solution.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Incubate the sealed vial at a controlled temperature (e.g., 50 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined extraction time (e.g., 30-120 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the GC injector port for thermal desorption of the analytes (e.g., at 230-250 °C for 5-15 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to achieve good separation, for example: start at 40 °C (hold for 3 min), ramp to 125 °C at 4 °C/min, then to 140 °C at 1.5 °C/min (hold for 4 min), and finally to 250 °C at 5 °C/min (hold for 5 min).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV), scanning a mass range of m/z 20-400.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Tomato Functional Genomics Database (TFGD) [ted.bti.cornell.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Nutritional Composition and Bioactive Compounds in Tomatoes and Their Impact on Human Health and Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physico-Chemical, Nutritional, and Sensory Evaluation of Two New Commercial Tomato Hybrids and Their Parental Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of trans-2-Pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of trans-2-Pentenal, a reactive α,β-unsaturated aldehyde. The information contained herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format, and detailed experimental protocols for the determination of key physical properties are provided. Furthermore, this guide includes a proposed biosynthetic pathway for trans-2-Pentenal and a generalized experimental workflow for its analysis, both visualized using Graphviz diagrams.

Physical and Chemical Properties of trans-2-Pentenal

trans-2-Pentenal is a colorless to light yellow liquid with a pungent, fruity odor.[1] It is a volatile compound found in various natural sources, including tomatoes, olive oil, and cigarette smoke.[1] As an α,β-unsaturated aldehyde, it exhibits significant chemical reactivity.[1][2]

Quantitative Data Summary

The physical properties of trans-2-Pentenal are summarized in the table below. It is important to note that boiling points can vary significantly with changes in atmospheric pressure.

| Property | Value | Conditions |

| Boiling Point | 126.8 °C | at 760 mmHg |

| 81 °C | at 160 mmHg[3] | |

| 80-81 °C | at 160 mmHg[2][4] | |

| Density | 0.824 g/cm³ | Not specified |

| 0.86 g/mL | at 25 °C[2][4] | |

| 0.86 g/cm³ | Not specified[5] | |

| Molecular Weight | 84.12 g/mol | |

| Flash Point | 21.9 °C | |

| 22 °C | ||

| Refractive Index | 1.413 | at 20 °C |

| 1.440-1.446 | at 20 °C[2][4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as trans-2-Pentenal.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.

-

Clamp the test tube in the heating block or suspend it in the oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[6]

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a ring of condensing vapor on the walls of the test tube. The thermometer bulb should be positioned at the level of this ring for an accurate measurement.[6]

-

The boiling point is the stable temperature at which the liquid is gently refluxing (boiling with vapor condensing and returning to the liquid).[6]

-

Record the temperature. For high accuracy, the measured boiling point should be corrected for atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Electronic balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid sample to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the combined mass of the container and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

The density is calculated using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, perform the measurement multiple times and average the results. The temperature of the liquid should be recorded as density is temperature-dependent.

Signaling Pathways and Experimental Workflows

trans-2-Pentenal, as a reactive aldehyde, is involved in various biological and chemical processes. The following diagrams illustrate a proposed biosynthetic pathway and a general workflow for its analysis.

Proposed Biosynthetic Pathway of trans-2-Pentenal and Glutathione Adduction

α,β-Unsaturated aldehydes like trans-2-Pentenal can be formed through the lipid peroxidation of polyunsaturated fatty acids. The following diagram outlines a plausible pathway for the formation of trans-2-Pentenal and its subsequent reaction with the antioxidant glutathione.

Caption: Proposed biosynthetic pathway of trans-2-Pentenal and its conjugation with glutathione.

Experimental Workflow for Aldehyde Analysis in Biological Samples

The analysis of reactive aldehydes like trans-2-Pentenal in complex biological matrices often requires a multi-step approach, commonly referred to as "aldehydomics." This workflow outlines the key stages from sample preparation to data analysis.

Caption: A generalized workflow for the untargeted analysis of aldehydes in biological samples.

References

- 1. trans-2-Pentenal | 1576-87-0 [chemicalbook.com]

- 2. trans-2-Pentenal | 1576-87-0 | FP76481 | Biosynth [biosynth.com]

- 3. catalogue-bu.uca.fr [catalogue-bu.uca.fr]

- 4. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-2-Pentenal 95 1576-87-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Pentenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-pentenal, a five-carbon unsaturated aldehyde of interest in various fields of chemical research. The information presented herein is intended to serve as a comprehensive reference for the identification, characterization, and structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of trans-2-pentenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of trans-2-pentenal provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

| Assignment (Proton) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H1 (Aldehydic) | ~9.51 | Doublet of doublets | J ≈ 7.5, 1.5 |

| H2 | ~6.12 | Doublet of triplets | J ≈ 15.7, 1.5 |

| H3 | ~6.86 | Doublet of triplets | J ≈ 15.7, 6.8 |

| H4 (Methylene) | ~2.32 | Quintet | J ≈ 7.4 |

| H5 (Methyl) | ~1.11 | Triplet | J ≈ 7.5 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment.

| Assignment (Carbon) | Chemical Shift (δ) in ppm |

| C1 (Carbonyl) | ~193.6 |

| C2 | ~135.5 |

| C3 | ~155.0 |

| C4 | ~25.8 |

| C5 | ~12.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Medium-Strong | C-H stretch (alkane) |

| ~2875, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~975 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions, which are useful for determining the molecular weight and structural features.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 84 | ~40 | [M]⁺ (Molecular Ion) |

| 83 | ~45 | [M-H]⁺ |

| 55 | 100 | [M-CHO]⁺ (Base Peak) |

| 41 | ~60 | [C₃H₅]⁺ |

| 39 | ~55 | [C₃H₃]⁺ |

| 29 | ~50 | [CHO]⁺ |

| 27 | ~40 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile this compound sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Methodologies

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Combining spectroscopic data for this compound.

An In-depth Technical Guide on the Biological Activity of Alpha,Beta-Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha,beta-unsaturated aldehydes are a class of reactive molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature confers a unique electrophilicity that drives their diverse biological activities, ranging from cellular signaling and antioxidant responses to cytotoxicity and anticancer effects. This guide provides a comprehensive overview of the core mechanisms of action of alpha,beta-unsaturated aldehydes, focusing on their interactions with cellular macromolecules and the modulation of key signaling pathways. Quantitative data on their biological effects are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research in this dynamic field.

Introduction

Alpha,beta-unsaturated aldehydes are generated endogenously through processes like lipid peroxidation and are also found in various natural products and environmental sources.[1][2] Their biological effects are largely attributed to their ability to act as Michael acceptors, readily reacting with cellular nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4][5] This reactivity underlies their capacity to modulate the function of a wide array of proteins, including transcription factors, kinases, and metabolic enzymes.[6][7] Consequently, these aldehydes are implicated in a spectrum of physiological and pathological processes, making them both mediators of cellular damage and promising therapeutic agents.[8][9]

Core Mechanism of Action: Michael Addition

The primary mechanism by which alpha,beta-unsaturated aldehydes exert their biological effects is through a Michael addition reaction.[3][4] The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack, most notably from the sulfhydryl group of cysteine residues and the amino groups of lysine and histidine residues in proteins.[3][10] This covalent modification can alter the protein's conformation, activity, and interactions with other molecules, thereby triggering downstream signaling events.[6]

The reactivity of different alpha,beta-unsaturated aldehydes varies depending on their chemical structure, which influences their electrophilicity and steric hindrance.[5][11] This variability in reactivity contributes to the diverse biological outcomes observed for different members of this class of compounds.[12]

Modulation of Key Signaling Pathways

Alpha,beta-unsaturated aldehydes are potent modulators of several critical intracellular signaling pathways. Their ability to form adducts with key regulatory proteins allows them to exert significant control over cellular processes such as inflammation, oxidative stress response, proliferation, and apoptosis.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response.[13] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[14] Alpha,beta-unsaturated aldehydes can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14]

Figure 1: Activation of the Keap1-Nrf2 pathway by α,β-unsaturated aldehydes.

The NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation and immunity.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB).[4] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alpha,beta-unsaturated aldehydes can inhibit NF-κB signaling by forming adducts with key components of the pathway, such as the IκB kinase (IKK) complex, thereby preventing IκB phosphorylation and degradation.[4][16]

Figure 2: Inhibition of the NF-κB pathway by α,β-unsaturated aldehydes.

Pro-Apoptotic and Anti-Proliferative Pathways

Several alpha,beta-unsaturated aldehydes, such as cinnamaldehyde, have demonstrated potent anticancer properties by inducing apoptosis and inhibiting cell proliferation.[17][18][19] These effects are often mediated through the modulation of pathways like the PI3K/Akt and MAPK signaling cascades.[20][21] For instance, cinnamaldehyde has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.[20][21] Additionally, some aldehydes can induce the production of reactive oxygen species (ROS), which can trigger apoptotic cell death through mitochondrial-mediated pathways.[19][20]

Figure 3: Anticancer mechanisms of α,β-unsaturated aldehydes.

Quantitative Data on Biological Activity

The biological effects of alpha,beta-unsaturated aldehydes are concentration-dependent. Low concentrations may activate adaptive responses, while higher concentrations can lead to cytotoxicity.[22] The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Cinnamaldehyde in Cancer Cell Lines

| Cell Line | Assay | Exposure Time (h) | IC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | MTT | 24 | 58 | [20] |

| MCF-7 (Breast Cancer) | MTT | 48 | 140 | [20] |

Table 2: Effects of 4-Hydroxynonenal (HNE) on Signaling Pathways

| Cell Type | Concentration | Effect | Signaling Pathway | Reference |

| Human Fibroblast Cells | 0.1–1 µM | Activation | IKK/NF-κB | [16] |

| Human Fibroblast Cells | 2.5 µM | Inhibition | IKK | [16] |

| Various | ≤ 0.3 µM | Activation | Nrf2 | [16] |

Table 3: Cytotoxicity of Acrolein

| Cell Type | Concentration | Effect | Reference |

| Human Bronchial Epithelial Cells | 3 µM | Marked decrease in colony survival | [23] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of alpha,beta-unsaturated aldehydes on adherent cancer cells.[24][25][26]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Alpha,beta-unsaturated aldehyde of interest (e.g., cinnamaldehyde)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the alpha,beta-unsaturated aldehyde in DMSO.

-

Prepare serial dilutions of the aldehyde in complete culture medium. The final DMSO concentration should be ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the aldehyde.

-

Include a vehicle control (medium with DMSO) and a medium-only blank.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the aldehyde concentration to determine the IC50 value.

-

Figure 4: Experimental workflow for the MTT assay.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the generation of intracellular ROS in response to treatment with alpha,beta-unsaturated aldehydes using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[27][28][29][30][31]

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

24-well or 96-well plates (black, clear bottom for microscopy)

-

Alpha,beta-unsaturated aldehyde of interest

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in a 24-well or 96-well plate at an appropriate density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat cells with the desired concentrations of the alpha,beta-unsaturated aldehyde for the specified time.

-

-

DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium immediately before use.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence of untreated, unstained cells.

-

Normalize the fluorescence intensity to the cell number if necessary (e.g., by performing a parallel viability assay).

-

Express the results as a fold change in fluorescence intensity relative to the vehicle control.

-

Figure 5: Experimental workflow for the DCFH-DA ROS assay.

Conclusion

Alpha,beta-unsaturated aldehydes represent a fascinating and complex class of molecules with a dual role in biology. Their inherent reactivity, primarily through Michael addition, allows them to modulate a wide range of cellular processes and signaling pathways. This reactivity is the basis for both their toxicity and their therapeutic potential, particularly in the context of cancer and inflammatory diseases. A thorough understanding of their mechanisms of action, coupled with robust experimental methodologies, is crucial for harnessing their therapeutic benefits while mitigating their adverse effects. This guide provides a foundational resource for researchers and drug development professionals to explore the multifaceted biological activities of alpha,beta-unsaturated aldehydes.

References

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological interactions of alpha,beta-unsaturated aldehydes. | Semantic Scholar [semanticscholar.org]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "The Role and Mechanism of Cinnamaldehyde in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]

- 18. researchgate.net [researchgate.net]

- 19. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. benchchem.com [benchchem.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 29. doc.abcam.com [doc.abcam.com]

- 30. cosmobiousa.com [cosmobiousa.com]

- 31. researchgate.net [researchgate.net]

The Role of 2-Pentenal as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentenal, a five-carbon volatile organic compound, is an active plant metabolite synthesized through the oxylipin pathway. As a member of the pentyl leaf volatiles (PLVs), it plays a significant role in plant defense against biotic and abiotic stresses. This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and signaling pathways associated with this compound. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of its proposed signaling cascade. This document is intended to serve as a comprehensive resource for researchers in plant science, chemical ecology, and drug development exploring the multifaceted role of this reactive aldehyde.

Introduction

Plants produce a diverse array of volatile organic compounds (VOCs) that mediate interactions with their environment. Among these are green leaf volatiles (GLVs), which are well-characterized for their roles in plant defense. A less-studied but equally important group is the pentyl leaf volatiles (PLVs), five-carbon compounds derived from the lipoxygenase (LOX) pathway. This compound, a prominent member of the PLV family, is released in response to various stressors, including mechanical damage, herbivory, and pathogen attack[1][2]. Its high reactivity as an α,β-unsaturated aldehyde suggests a role not only as a direct defense compound but also as a signaling molecule that primes or activates defense responses in both the emitting plant and its neighbors. Understanding the biosynthesis, regulation, and mode of action of this compound is crucial for elucidating the complex chemical communication networks in plants and for potentially harnessing these pathways for crop protection and novel therapeutic strategies.

Biosynthesis of this compound

This compound is a product of the oxylipin pathway, which is initiated by the oxygenation of polyunsaturated fatty acids. The biosynthesis primarily involves the following steps:

-

Release of Fatty Acids: Upon stress, such as wounding or pathogen attack, phospholipases release α-linolenic acid (18:3) from chloroplast membranes.

-

Oxygenation by Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxy-linolenic acid (13-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOT is then cleaved by a specific hydroperoxide lyase (HPL) or a LOX with HPL-like activity. This cleavage results in the formation of a C5 aldehyde, which is a precursor to this compound, and a C13 oxo-acid.

-

Isomerization: The initially formed pentenal isomer can undergo isomerization to yield different forms, including (E)-2-pentenal and (Z)-2-pentenal.

The biosynthesis of this compound is tightly regulated and is rapidly induced upon stress, leading to a quick release of this volatile compound into the atmosphere.

Quantitative Data on this compound in Plants

Quantitative data for this compound are less abundant compared to C6 GLVs. However, available studies indicate its induction under specific stress conditions.

| Plant Species | Tissue | Stress Condition | This compound Concentration/Emission Rate | Reference |

| Nicotiana tabacum (Tobacco) | Leaves | Photoinhibitory light (30 min) | ~70-290% increase | [3] |

| Zea mays (Maize) | Leaves | Wounding | Emission detected | [2][4] |

| Zea mays (Maize) | Leaves | Fall armyworm infestation | Reduced emission in lox6 mutants | [4] |

| Zea mays (Maize) | Leaves | Colletotrichum graminicola infection | Reduced emission in lox6 mutants | [4] |

Role in Plant Defense and Signaling

This compound and related GLVs are recognized as important signaling molecules in plant defense. Their perception can trigger a cascade of downstream responses, leading to the activation of defense genes.

Proposed Signaling Pathway

Based on studies of the closely related (E)-2-hexenal, a putative signaling pathway for this compound can be proposed:

-

Perception and Calcium Influx: this compound is perceived at the plasma membrane, leading to a rapid influx of extracellular Ca²⁺ into the cytosol. This creates a transient increase in cytosolic calcium concentration ([Ca²⁺]cyt), which acts as a second messenger[5][6][7][8][9].

-

Activation of RBOHD and ROS Burst: The increase in [Ca²⁺]cyt activates the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD). This activation is mediated by calcium-dependent protein kinases (CDPKs). Activated RBOHD produces a burst of reactive oxygen species (ROS), primarily superoxide (O₂⁻), which is quickly converted to hydrogen peroxide (H₂O₂).

-

MAP Kinase Cascade Activation: The ROS burst can activate a Mitogen-Activated Protein Kinase (MAPK) cascade. This typically involves the phosphorylation and activation of a series of kinases (MAPKKK, MAPKK, MAPK), which then phosphorylate downstream targets, including transcription factors.

-

Activation of Transcription Factors: The signaling cascade leads to the activation of key transcription factors, such as WRKY46 and MYC2. These transcription factors can then bind to the promoters of defense-related genes.

-

Induction of Defense Gene Expression: The activation of transcription factors results in the upregulation of a suite of defense genes, including those involved in the biosynthesis of phytoalexins (e.g., flavonoids), pathogenesis-related (PR) proteins, and enzymes of the jasmonic acid (JA) and salicylic acid (SA) pathways[10][11][12][13].

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Plant Tissue

This protocol describes a general method for the collection of volatile compounds, including this compound, from plant material using HS-SPME.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME fiber holder

-

Heating block or water bath

-

Internal standard solution (e.g., deuterated this compound in methanol, if available)

-

Sodium chloride (optional, to increase volatility)

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh plant material (e.g., 0.5-1.0 g) and place it into a 20 mL headspace vial. If using an internal standard, spike the sample with a known amount. For increased volatility of semi-volatile compounds, saturated NaCl solution can be added.

-

Equilibration: Seal the vial tightly and place it in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum of the vial and expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) while maintaining the equilibration temperature.

-

Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general GC-MS method for the separation and identification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 5 °C/min

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification

Identification and Quantification:

-

Identification: Compare the mass spectrum of the analyte peak with a reference library (e.g., NIST) and with the mass spectrum of an authentic this compound standard.

-

Quantification: For absolute quantification, a calibration curve should be prepared using an authentic standard and an internal standard (e.g., deuterated this compound). The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Derivatization of this compound for Enhanced Analysis (Optional)

For improved chromatographic properties and detection sensitivity, this compound can be derivatized. A common method is oximation.

Reagent:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

Procedure (On-fiber derivatization):

-

Condition a SPME fiber (e.g., PDMS/DVB).

-

Expose the fiber to the headspace of a PFBHA solution.

-

Expose the PFBHA-loaded fiber to the headspace of the plant sample as described in section 5.1.

-

Analyze the resulting oxime derivative by GC-MS, typically in negative chemical ionization (NCI) mode for high sensitivity[14][15].

Conclusion

This compound is an important, yet understudied, plant metabolite with a clear role in defense signaling. Its rapid biosynthesis and release upon stress, coupled with its inherent reactivity, make it an effective signaling molecule. The proposed calcium-dependent signaling pathway, leading to a ROS burst and activation of downstream defense genes, provides a framework for understanding its mode of action. Further research is needed to obtain more comprehensive quantitative data on this compound across a wider range of plant species and stress conditions. Elucidating the specific receptors and downstream targets of this compound will provide deeper insights into the complex network of plant chemical communication and may open new avenues for the development of novel strategies for crop improvement and pest management.

References

- 1. The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. cac.yorku.ca [cac.yorku.ca]

- 4. Pentyl leaf volatiles promote insect and pathogen resistance via enhancing ketol-mediated defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green leaf volatile sensory calcium transduction in Arabidopsis [ideas.repec.org]

- 6. Green leaf volatile sensory calcium transduction in Arabidopsis [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Calcium Signaling Preceding the Emission of Plant Volatiles in Plant–Insect Interactions | Semantic Scholar [semanticscholar.org]

- 9. forbes.com [forbes.com]

- 10. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2-Pentenal by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Pentenal using reverse phase high-performance liquid chromatography (RP-HPLC) with UV detection. To enhance the detectability of this compound, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed. This method is applicable to various sample matrices and is particularly useful for quality control, stability studies, and research applications where accurate quantification of this unsaturated aldehyde is critical.

Introduction

This compound is an α,β-unsaturated aldehyde that is of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential reactive intermediate in biological systems. Accurate and reliable quantification of this compound is essential for understanding its formation, stability, and potential impact. Reverse phase HPLC is a widely used analytical technique for the separation and quantification of a broad range of organic molecules.[1] However, the direct analysis of small aldehydes like this compound by HPLC with UV detection can be challenging due to their relatively weak chromophores.

To overcome this limitation, a common and effective strategy is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[2] This reaction forms a stable 2,4-dinitrophenylhydrazone (DNPH) derivative which possesses a strong chromophore, allowing for sensitive detection by UV-Vis detectors at approximately 360 nm.[2][3] This application note provides a detailed protocol for the analysis of this compound, including sample preparation with DNPH derivatization and subsequent RP-HPLC-UV analysis.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

-

Reagents:

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

Hydrochloric acid (for derivatization)

-

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges coated with DNPH (or a solution-based derivatization protocol).

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of the this compound-DNPH derivative is summarized in the table below. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient elution is often used to separate a mixture of aldehydes. For isocratic elution of this compound-DNPH, a starting composition of 65:35 (v/v) Acetonitrile:Water can be a good starting point.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Detection Wavelength | 360 nm[2][3] |

| Injection Volume | 10 - 20 µL |

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Standard Solution of this compound (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

Protocol 2: Sample Preparation and Derivatization

This protocol describes a general procedure for the derivatization of this compound in a liquid sample. For air samples, commercially available DNPH-coated SPE cartridges are recommended.[2]

-

DNPH Reagent Preparation: Prepare a solution of DNPH in acetonitrile acidified with a small amount of hydrochloric acid.

-

Derivatization Reaction: To a known volume of the sample (or working standard), add an excess of the DNPH reagent. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Sample Cleanup (if necessary): After the reaction, the sample may need to be passed through a C18 SPE cartridge to remove excess DNPH reagent and other matrix interferences. The derivatized analyte is then eluted with acetonitrile.

-

Final Preparation: The eluted or reacted solution is brought to a known final volume with acetonitrile and is ready for HPLC analysis.

Quantitative Data

The following table summarizes the expected quantitative performance data for the analysis of this compound-DNPH. Please note that specific values for this compound-DNPH are not widely published; therefore, the data presented here is an estimation based on the performance of structurally similar aldehydes analyzed under comparable conditions. Validation of the method in the user's laboratory is essential to determine the precise performance characteristics.

| Parameter | Expected Value |

| Retention Time (RT) | Dependent on the exact chromatographic conditions, but for a C5 aldehyde derivative, it would typically elute after smaller aldehydes like formaldehyde and acetaldehyde. |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | Estimated to be in the range of 5 - 20 µg/L |

| Limit of Quantification (LOQ) | Estimated to be in the range of 15 - 60 µg/L |

Visualizations

Experimental Workflow

Signaling Pathway (Logical Relationship)

References

Chiral Gas Chromatography of Aldehyde Enantiomers: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective analysis of aldehydes using chiral gas chromatography (GC). It is intended to guide researchers, scientists, and professionals in the pharmaceutical and flavor/fragrance industries in developing and implementing robust methods for the separation and quantification of aldehyde enantiomers.

Introduction to Chiral GC of Aldehydes

The separation of enantiomers, or chiral molecules that are non-superimposable mirror images of each other, is of critical importance in various fields, including pharmaceuticals, agrochemicals, and food and fragrance analysis.[1][2] Aldehydes, a class of organic compounds characterized by a carbonyl group, often possess chiral centers, and their individual enantiomers can exhibit distinct biological activities, flavors, and aromas.[1] Chiral gas chromatography (GC) has emerged as a powerful and versatile technique for the enantioselective analysis of volatile and semi-volatile compounds like aldehydes.[2]

The principle of chiral GC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[3] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[3] Cyclodextrin-based CSPs are widely employed for this purpose due to their ability to form transient diastereomeric inclusion complexes with a broad range of chiral molecules.[1][4][5]

However, the direct analysis of aldehydes by GC can be challenging due to their polarity and potential for instability. Therefore, derivatization is a crucial step to enhance their volatility, improve chromatographic peak shape, and increase detector response.[5][6] This document will detail common derivatization procedures and provide protocols for the chiral GC analysis of derivatized aldehyde enantiomers.

Derivatization of Aldehydes for Chiral GC Analysis

Derivatization chemically modifies the aldehyde functional group to create a less polar and more volatile derivative suitable for GC analysis.[5] The most common derivatization strategies for aldehydes are oximation and a two-step methoximation-silylation.[7][8]

Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Oximation with PFBHA is a highly specific and efficient method for derivatizing aldehydes.[7][9] The reaction forms a stable pentafluorobenzyl (PFB) oxime derivative, which is amenable to GC analysis and provides excellent sensitivity with an electron capture detector (ECD).[7]

Protocol: PFBHA Derivatization of Aldehydes in Aqueous Samples [7]

Materials:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

-

Sample containing aldehydes

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

Procedure:

-

Sample Preparation: Place 1 mL of the aqueous sample into a reaction vial.

-

pH Adjustment: Adjust the sample's pH to approximately 4-6 using a suitable buffer or dilute acid/base.

-

Derivatization: Add 100 µL of the PFBHA solution to the vial.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane). Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dried organic extract is now ready for injection into the GC system.

Two-Step Methoximation and Silylation

This two-step process is particularly suitable for hydroxy-aldehydes, where both the carbonyl and hydroxyl groups require derivatization.[7][8] Methoximation protects the aldehyde group, followed by silylation of the hydroxyl group.[8]

Protocol: Two-Step Methoximation and Silylation [8]

Materials:

-

Methoxyamine hydrochloride (MeOx) in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Sample containing hydroxy-aldehydes

-

Reaction vials

-

Thermal shaker or heating block

Procedure:

-

Lyophilization: Lyophilize the sample to remove all water, which can interfere with the derivatization reactions.

-

Methoximation: Add the MeOx/pyridine solution to the dried sample. Incubate in a thermal shaker at 37°C for 90 minutes with agitation (e.g., 1200 rpm). This step converts the aldehyde groups to oximes.

-

Silylation: Add MSTFA to the reaction mixture. Incubate in a thermal shaker at 37°C for 30 minutes with agitation. This step replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group.

-

Analysis: The derivatized sample is ready for GC-MS analysis.

Chiral Gas Chromatography Methodology

The successful enantioseparation of derivatized aldehydes depends on the appropriate selection of a chiral capillary column and the optimization of GC parameters.

Chiral Stationary Phases

Cyclodextrin-based stationary phases are the most common choice for the chiral separation of a wide range of compounds, including derivatized aldehydes.[1][4] These are cyclic oligosaccharides that possess a chiral cavity.[4] The enantiomers of the analyte interact differently with this chiral environment, leading to their separation.[3] Commonly used cyclodextrin derivatives include:

-

Beta-cyclodextrins (β-DEX): Often derivatized with various alkyl and acyl groups to enhance enantioselectivity.[1][5] Columns such as β-DEX 225 are used in undergraduate laboratory experiments for chiral separations.[10][11]

-

Gamma-cyclodextrins (γ-DEX): Have a larger cavity size compared to β-cyclodextrins.

-

CP Chirasil-DEX CB: A modified β-cyclodextrin bonded to a dimethylpolysiloxane, which has been used for the analysis of chiral alcohols and their derivatives.

Typical GC Parameters

The following are general GC parameters that can be used as a starting point for method development. Optimization will be required for specific applications.

Table 1: General GC Conditions for Chiral Analysis of Aldehyde Derivatives

| Parameter | Typical Setting |

| Column | Chiral capillary column (e.g., Rt-βDEXsm, CP Chirasil-DEX CB) |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or Splitless |

| Oven Program | Start at 40-60°C, hold for 1-2 min, ramp at 2-5°C/min to 200-230°C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250-300 °C |

Data Presentation: Quantitative Analysis

The primary goal of chiral GC is to achieve baseline separation of the enantiomers, allowing for their accurate quantification. The following table summarizes representative retention time data for selected aldehyde enantiomers after derivatization. It is important to note that retention times can vary depending on the specific instrument, column, and analytical conditions.

Table 2: Representative Retention Times of Derivatized Aldehyde Enantiomers on Chiral GC Columns

| Aldehyde | Derivatization | Chiral Column | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) |

| Exo-CHO-3 | None (direct analysis) | Supelco ALPHADEX120 | 31.562 (R) | 32.474 (S) |

| Endo-CHO-3 | None (direct analysis) | Supelco ALPHADEX120 | 37.141 | Not specified |

| Hexanal | PFBHA | Not specified | 14.537 (syn/anti isomer) | 14.613 (syn/anti isomer) |

| Heptanal | PFBHA | Not specified | 15.903 (syn/anti isomer) | 15.954 (syn/anti isomer) |

| Octanal | PFBHA | Not specified | 17.220 (syn/anti isomer) | 17.269 (syn/anti isomer) |

Note: The separation of PFBHA derivatives can result in syn- and anti-isomers for each enantiomer, potentially leading to four peaks for a racemic mixture.[12]

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow is crucial for understanding and implementing the analytical method. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.

Caption: Overall workflow for chiral GC analysis of aldehyde enantiomers.

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Conclusion

The chiral gas chromatographic analysis of aldehyde enantiomers is a powerful technique that requires careful attention to sample preparation, particularly derivatization, and the selection of an appropriate chiral stationary phase. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to develop and apply robust and reliable methods for the enantioselective analysis of aldehydes. By following these guidelines, professionals in the pharmaceutical and flavor/fragrance industries can achieve accurate and reproducible results, contributing to the development of safer drugs and higher quality consumer products.

References

- 1. rsc.org [rsc.org]

- 2. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 4. gcms.cz [gcms.cz]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. The baseline resolution of Aldo-monosaccharide enantiomers: Simplified GC-MS analyses using acetal-trifluoroacetyl derivatives for complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometric Detection of 2-Pentenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentenal is an α,β-unsaturated aldehyde that emerges as a byproduct of lipid peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid.[1][2][3] As a reactive carbonyl species, this compound is implicated in oxidative stress and can form covalent adducts with nucleophilic residues of macromolecules like proteins and DNA.[4][5] These modifications can alter biological function and are associated with a variety of pathological conditions. Consequently, the sensitive and specific detection and quantification of this compound in biological and other matrices are of significant interest in biomedical research and drug development. This document provides detailed application notes and protocols for the mass spectrometry-based detection of this compound.

Signaling Pathway: Formation of this compound from Lipid Peroxidation